

Physicochemical Properties of Phthaloyl-L-alanine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Phthaloyl-L-alanine*

Cat. No.: *B554709*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthaloyl-L-alanine is a protected derivative of the amino acid L-alanine, where the amino group is masked by a phthaloyl moiety. This modification is of significant interest in synthetic organic chemistry and medicinal chemistry. The phthaloyl group serves as a robust protecting group in peptide synthesis, preventing unwanted side reactions at the N-terminus while being stable to a variety of reaction conditions. Beyond its role in synthesis, **Phthaloyl-L-alanine** and its derivatives are explored for their potential biological activities, including as enzyme inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of **Phthaloyl-L-alanine**, details the experimental protocols for their determination, and outlines a key application in biochemical assays.

Core Physicochemical Properties

The physicochemical properties of **Phthaloyl-L-alanine** are crucial for its application in synthesis and drug design, influencing its reactivity, solubility, and handling. A summary of its key quantitative properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ NO ₄	[1][2][3]
Molecular Weight	219.2 g/mol	[1][2][3]
Appearance	White solid	[1]
Melting Point	143.1 - 145.2 °C	[1]
	146.8 °C	
	120 - 130 °C	[4]
Boiling Point (Predicted)	407.9 ± 28.0 °C	[5]
Density (Predicted)	1.467 ± 0.06 g/cm ³	[5]
pKa (Predicted)	Not available in searched literature.	
logP (Predicted)	Not available in searched literature.	

Solubility Profile:

Qualitative assessments indicate that **Phthaloyl-L-alanine** is soluble in organic solvents such as ethanol and dichloromethane, and less soluble in water[4]. Precise quantitative solubility data in these solvents were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the synthesis of **Phthaloyl-L-alanine** and the determination of its key physicochemical properties are outlined below.

Synthesis of Phthaloyl-L-alanine

A common method for the synthesis of **Phthaloyl-L-alanine** is the condensation reaction between L-alanine and phthalic anhydride[6].

Materials:

- L-alanine
- Phthalic anhydride
- Glacial acetic acid
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water mixture)
- Filtration apparatus

Procedure:

- In a round-bottom flask, combine equimolar amounts of L-alanine and phthalic anhydride in glacial acetic acid.
- Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 3-5 hours^[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
- The crude product is then purified by recrystallization. Dissolve the residue in a minimal amount of hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly to form crystals.
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Determination of Melting Point

The melting point of **Phthaloyl-L-alanine** can be determined using a standard capillary melting point apparatus.

Materials:

- Purified **Phthaloyl-L-alanine**
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

- Ensure the **Phthaloyl-L-alanine** sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Qualitative Solubility Determination

A general procedure to assess the solubility of **Phthaloyl-L-alanine** in various solvents.

Materials:

- **Phthaloyl-L-alanine**
- A selection of solvents (e.g., water, ethanol, dichloromethane)
- Test tubes
- Vortex mixer

Procedure:

- Add a small, pre-weighed amount of **Phthaloyl-L-alanine** (e.g., 10 mg) to a test tube.
- Add a specific volume of the solvent to be tested (e.g., 1 mL).
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble. This process can be repeated with increasing amounts of solute to estimate the saturation point.

Application Highlight: Caspase Inhibition Assay

Phthaloyl-L-alanine derivatives are utilized as inhibitors of caspases, a family of proteases involved in apoptosis (programmed cell death). A general workflow for a caspase activity assay using a fluorogenic substrate is described below.

Materials:

- Recombinant active caspase enzyme
- Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
- Assay buffer
- **Phthaloyl-L-alanine** derivative (inhibitor)
- 96-well microplate
- Microplate reader with fluorescence detection

Procedure:

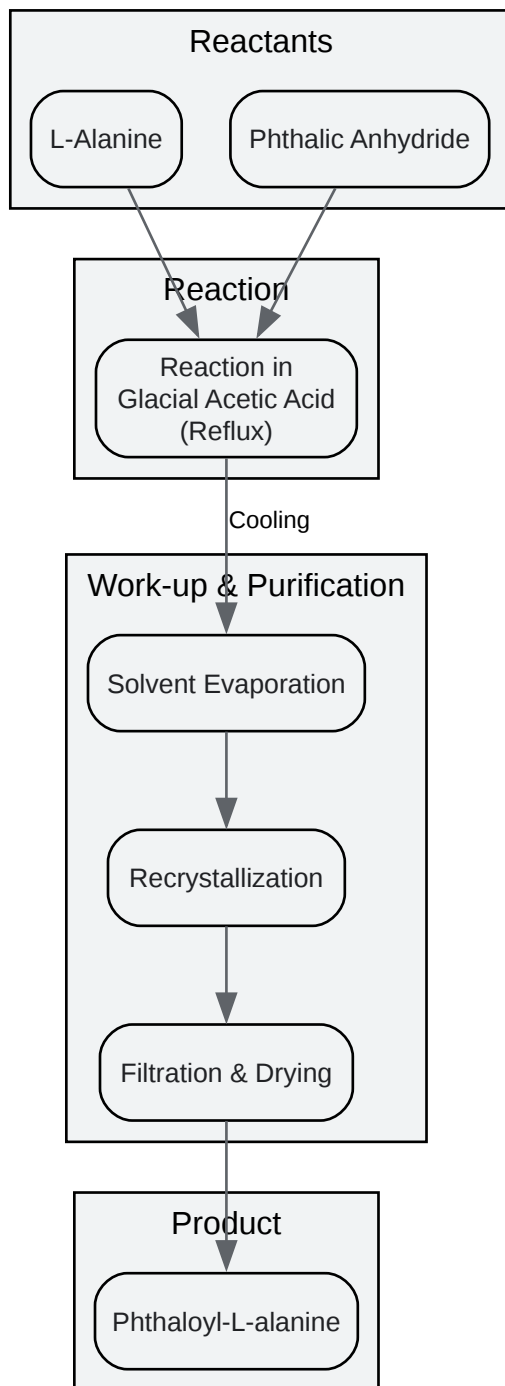
- Prepare a series of dilutions of the **Phthaloyl-L-alanine** derivative in the assay buffer.
- In a 96-well microplate, add the caspase enzyme to each well.

- Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
- Incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for binding.
- Initiate the enzymatic reaction by adding the fluorogenic caspase substrate to all wells.
- Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the caspase releases a fluorescent molecule.
- The rate of the reaction is proportional to the enzyme activity. The inhibitory effect of the **Phthaloyl-L-alanine** derivative is determined by the reduction in the reaction rate compared to the control.

Visualizations

Synthesis Workflow

Synthesis of Phthaloyl-L-alanine

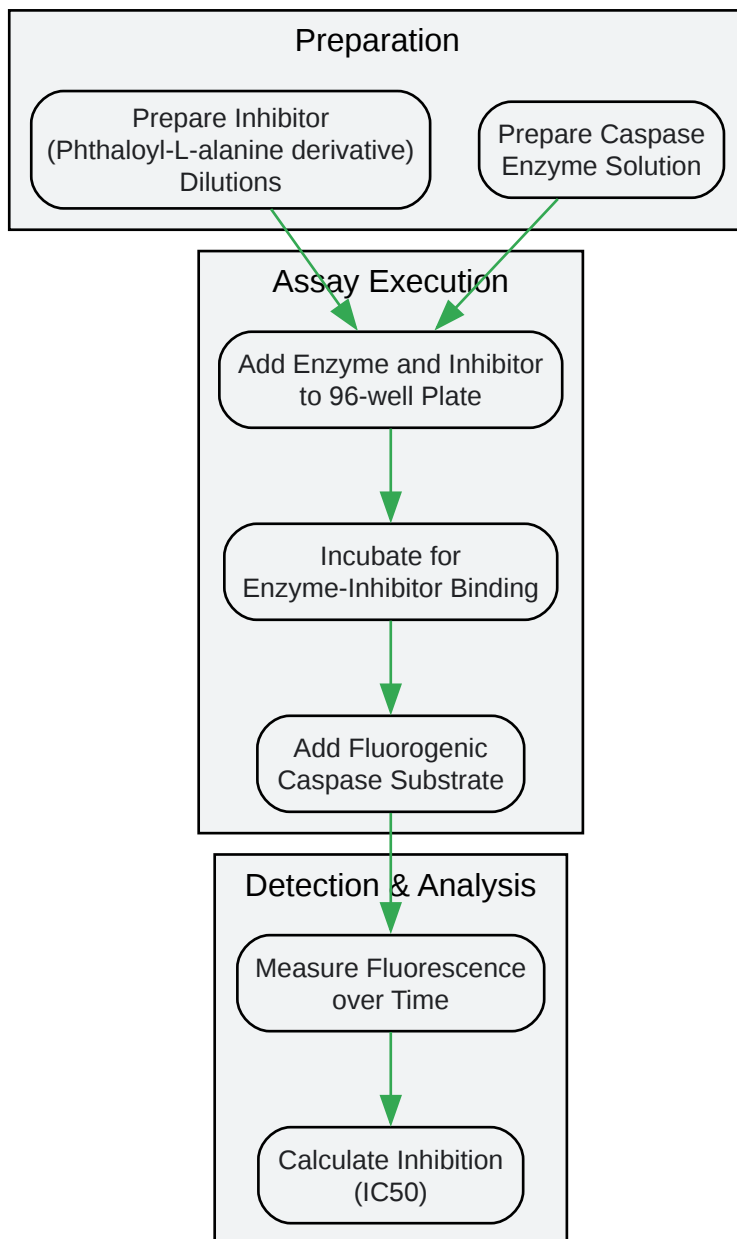


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Caption: Workflow for the synthesis of **Phthaloyl-L-alanine**.

Caspase Inhibition Assay Workflow

Caspase Inhibition Assay Workflow



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